molecular formula C14H13F3N2O3 B2501566 3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 940850-41-9

3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2501566
CAS No.: 940850-41-9
M. Wt: 314.264
InChI Key: QYRZDUHZKNIWMC-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound that features a pyrrolidinone ring and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the reaction of a pyrrolidinone derivative with a trifluoromethylphenyl compound. One common method includes a two-step one-pot synthesis involving aminobromination or chlorination of carbonyl alkynes, followed by a Michael addition of aliphatic secondary amines . The reaction conditions often require the use of solvents like toluene and specific alkyl propiolates as substrates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized pyrrolidinone derivatives, while reduction could produce reduced amide forms.

Scientific Research Applications

3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is unique due to its combination of a pyrrolidinone ring and a trifluoromethylphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3/c15-14(16,17)9-2-1-3-10(8-9)18-11(20)6-7-19-12(21)4-5-13(19)22/h1-3,8H,4-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRZDUHZKNIWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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